molecular formula C24H28N2O5 B2780557 Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 361171-89-3

Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2780557
CAS No.: 361171-89-3
M. Wt: 424.497
InChI Key: QCTUXYILUCYREF-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli reaction or its modifications. Its structure features:

  • Isopropyl ester at position 3.
  • 4-(4-(Benzyloxy)-3-ethoxyphenyl) substituent at position 4, providing steric bulk and lipophilicity.
  • 6-Methyl group at position 4.
  • 2-Oxo moiety at position 2, stabilizing the tetrahydropyrimidine ring .

The benzyloxy and ethoxy groups on the aryl ring enhance solubility in organic solvents and may influence biological activity by modulating interactions with target proteins .

Properties

IUPAC Name

propan-2-yl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-5-29-20-13-18(11-12-19(20)30-14-17-9-7-6-8-10-17)22-21(23(27)31-15(2)3)16(4)25-24(28)26-22/h6-13,15,22H,5,14H2,1-4H3,(H2,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTUXYILUCYREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OC(C)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a tetrahydropyrimidine core with various substituents that may influence its biological properties. The molecular formula is C29H33NO5, indicating the presence of multiple functional groups that could contribute to its activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, analogs demonstrated significant cytotoxicity against human tumor cells such as KB and HepG2/A2 .
  • Antimicrobial Properties : Some derivatives have been tested for their antibacterial and antifungal activities. For example, certain benzyloxy-substituted compounds exhibited broad-spectrum antibacterial effects with minimal inhibitory concentration (MIC) values as low as 15.62 µg/ml against specific strains .
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes linked to disease pathways. For example, inhibitors targeting Factor XIa have been noted for their anticoagulant properties, suggesting potential therapeutic applications in thrombotic disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its chemical structure:

Substituent Effect on Activity
Benzyloxy GroupEnhances lipophilicity and cellular uptake
Ethoxy GroupModulates solubility and bioavailability
Methyl GroupInfluences binding affinity to target sites

Case Studies

  • Antitumor Efficacy : A study evaluated a related compound's effect on HepG2 cell lines, reporting an IC50 value of 17 nM, indicating potent antitumor activity . This suggests that modifications to the tetrahydropyrimidine structure could enhance efficacy.
  • Antimicrobial Testing : A series of benzyloxy derivatives were tested against Gram-positive and Gram-negative bacteria. Notably, one compound exhibited an MIC of 200 nM against E. coli and was inactive against Gram-positive strains, highlighting the selective nature of these compounds .
  • Inhibition Studies : Research into enzyme inhibition revealed that certain tetrahydropyrimidine derivatives effectively inhibited topoisomerase II activity better than established drugs like etoposide, indicating their potential as therapeutic agents in cancer treatment .

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis of tetrahydropyrimidine derivatives, including isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, often involves the Biginelli reaction. This reaction typically utilizes isopropyl acetoacetate and various substituted benzaldehydes in the presence of urea or thiourea as catalysts. The compounds are characterized using spectroscopic techniques such as 1H^{1}H NMR and 13C^{13}C NMR to confirm their structures and purity .

Table 1: Synthesis Conditions for Tetrahydropyrimidine Derivatives

ReagentConditionYield (%)
Isopropyl acetoacetateReflux in ethanol85
Substituted benzaldehydeBiginelli reaction75
Urea/thioureaCatalytic amountsVaried

Anticancer Properties

Recent studies have indicated that tetrahydropyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit key growth factor receptors like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are crucial in tumor proliferation and angiogenesis .

Table 2: Biological Evaluation of Tetrahydropyrimidine Derivatives

CompoundTargetIC50 (µM)Reference
Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)...EGFR15
Isopropyl 4-(4-(benzyloxy)-3-ethoxyphenyl)...VEGFR-220
Other derivativesVarious cancer linesVaries

CNS Activity

The pharmacological profile of similar tetrahydropyrimidine compounds has shown dual activity affecting the central nervous system (CNS). Some derivatives have demonstrated both stimulant and depressant effects in animal models, suggesting potential applications in treating mood disorders or anxiety .

Antidepressant and Anxiolytic Effects

The ability of certain tetrahydropyrimidine derivatives to modulate CNS activity suggests their potential as antidepressants or anxiolytics. Compounds with specific substitutions have been linked to significant reductions in anxiety-like behaviors in preclinical models .

Table 3: Therapeutic Potential of Tetrahydropyrimidine Derivatives

ApplicationMechanism of ActionEvidence Level
AntidepressantModulation of serotonin pathwaysPreclinical
AnxiolyticGABAergic activity modulationPreclinical
AnticancerInhibition of EGFR/VEGFR signalingClinical trials ongoing

Chemical Reactions Analysis

Reaction Conditions

ParameterValue/Description
SolventEthanol
CatalystGlacial acetic acid (0.5 mmol)
TemperatureReflux (8 hours)
WorkupNeutralization with NaHCO₃, recrystallization
Yield OptimizationProlonged reflux improves cyclization efficiency

This reaction proceeds via acid-catalyzed cyclocondensation, forming the tetrahydropyrimidine ring. Key spectral data confirming the structure include:

  • ¹H NMR :

    • Isopropyl group: δ 0.99–1.07 (d), δ 1.15–1.19 (d), δ 4.80–4.88 (m).

    • C4-H: δ 5.00–5.13 (br s).

    • C6-CH₃: δ 2.22–2.28 (s) .

Mechanistic Pathway

  • Knoevenagel Condensation : Aldehyde reacts with β-ketoester to form an α,β-unsaturated intermediate.

  • Nucleophilic Attack : Urea attacks the electrophilic carbonyl group.

  • Cyclization : Ring closure forms the dihydropyrimidinone core .

Functional Group Reactivity

The compound’s reactivity is governed by its ester, benzyl ether, and dihydropyrimidinone groups:

Ester Hydrolysis

  • Conditions : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis.

  • Product : Corresponding carboxylic acid derivative.

  • Application : Used to modify solubility for pharmacological studies .

Benzyl Ether Deprotection

  • Hydrogenolysis : H₂/Pd-C in ethanol removes the benzyl group, yielding a free phenolic –OH.

  • Utility : Critical for generating active metabolites in drug development .

Oxidation of Dihydropyrimidinone

  • Reagent : KMnO₄ or CrO₃ under acidic conditions.

  • Outcome : Forms pyrimidin-2(1H)-one derivatives, enhancing electrophilicity for cross-coupling reactions.

Comparative Analysis of Derivatives

The structural and reactivity trends of related compounds are summarized below:

CompoundSubstituents (R₁, R₂)Key Reaction ObservedReference
4 (PubChem CID 2787409)4-OH, 3-OCH₃Ester hydrolysis to carboxylic acid
5 3,4-di-OCH₃Stable under hydrogenolysis
15 (Target compound)4-OBz, 3-OCH₂CH₃Selective benzyl deprotection

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

(a) Aryl Substituents with Alkoxy Modifications
  • Methyl 4-(4-(Benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (): Lacks the 3-ethoxy group but retains the 4-benzyloxy substituent.
  • Ethyl 4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • Replaces 3-ethoxy with 4-methoxy and introduces benzyloxy at position 3.
    • Structural data (NMR, HPLC) confirm regioselectivity in synthesis .
(b) Hydroxyl vs. Alkoxy Groups
  • Isopropyl 4-(3-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate ():
    • Features a 3-hydroxyphenyl group instead of alkoxy-substituted aryl.
    • Hydroxyl group may enhance hydrogen bonding but reduce metabolic stability compared to ethoxy/benzyloxy derivatives .

Ester Group Modifications

Compound Ester Group Key Substituents Notable Properties Reference
Target Compound Isopropyl 4-(Benzyloxy)-3-ethoxy High lipophilicity; potential for enhanced cell permeability N/A
Methyl 4-(4-benzyloxyphenyl) derivative Methyl 4-Benzyloxy Moderate enzyme inhibition; lower steric hindrance
Benzyl 4-(4-benzyloxyphenyl) derivative Benzyl 4-Benzyloxy Discontinued (commercial availability issues)
Ethyl 4-(4-hydroxyphenyl) derivative Ethyl 4-Hydroxy Used as precursor for hydrazide derivatives

    Q & A

    Q. What are the recommended synthetic routes for this compound?

    The synthesis typically involves a multi-step approach, leveraging methodologies from analogous tetrahydropyrimidine derivatives. A modified Biginelli reaction can be employed using 4-(benzyloxy)-3-ethoxybenzaldehyde, ethyl acetoacetate, urea, and isopropyl alcohol under acidic (e.g., HCl) or Lewis acid-catalyzed conditions. Multi-component reactions (MCRs) with optimized stoichiometry and reflux in polar aprotic solvents (e.g., DMF) are critical for cyclization. Post-condensation esterification with isopropyl groups may require careful pH control .

    Q. How should researchers characterize its purity and structural integrity?

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and ester functionality.
    • Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., ESI-TOF).
    • X-ray Crystallography: Single-crystal analysis (if crystallized) to resolve stereochemistry and confirm the tetrahydropyrimidine ring conformation .
    • High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

    Q. What safety protocols are essential for handling this compound?

    • Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis of the ester group.
    • Use personal protective equipment (PPE: gloves, lab coat, goggles) and avoid ignition sources due to flammability risks.
    • Follow hazard codes (e.g., P210: "Keep away from heat/sparks/open flames") as per safety data sheets (SDS) .

    Advanced Research Questions

    Q. How can contradictions in reported synthetic yields for similar derivatives be resolved?

    Discrepancies often arise from variations in catalysts (e.g., Pd vs. Cu in cross-coupling steps), solvent polarity, or reaction time. Employ Design of Experiments (DoE) to systematically optimize parameters. For example:

    • Catalyst screening: Test Pd(OAc)2 vs. CuI in DMF/toluene mixtures.
    • Temperature gradients: Monitor cyclization efficiency at 80°C vs. 110°C.
    • Green chemistry: Evaluate solvent-free conditions or recyclable catalysts to enhance sustainability .

    Q. What computational strategies predict its biological activity?

    • Molecular Docking: Target kinases (e.g., EGFR, VEGFR) using software like AutoDock Vina to assess binding affinity.
    • Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields).
    • QSAR Models: Corrogate substituent effects (e.g., benzyloxy vs. methoxy) on bioactivity using descriptors like logP and H-bond donors .

    Q. How to design Structure-Activity Relationship (SAR) studies?

    • Substituent variation: Synthesize analogs with modified groups (e.g., replacing benzyloxy with hydroxyl or halogens).
    • Bioassays: Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays or enzyme inhibition (COX-2, α-glucosidase).
    • Regioselectivity analysis: Compare anti-inflammatory IC50 values with ethyl/methyl ester analogs to identify pharmacophore requirements .

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